![molecular formula C2H4N2S B12599189 N-[(E)-Aminomethylidene]methanethioamide CAS No. 648880-62-0](/img/structure/B12599189.png)
N-[(E)-Aminomethylidene]methanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-Aminomethylidene]methanethioamide is a compound belonging to the class of thioamides, which are sulfur analogues of amides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This structural modification imparts unique chemical and physical properties to thioamides, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Aminomethylidene]methanethioamide typically involves the reaction of a primary amine with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the reaction of methylamine with carbon disulfide to form methylammonium dithiocarbamate, which is then treated with an electrophile such as methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-Aminomethylidene]methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(E)-Aminomethylidene]methanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(E)-Aminomethylidene]methanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thioformamide: Similar structure but with a formyl group instead of a methanethioamide group.
Thioacetamide: Contains an acetyl group instead of a methanethioamide group.
Benzothioamide: Features a benzoyl group instead of a methanethioamide group.
Uniqueness
N-[(E)-Aminomethylidene]methanethioamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form strong interactions with metal ions and enzymes sets it apart from other thioamides, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
648880-62-0 |
|---|---|
Fórmula molecular |
C2H4N2S |
Peso molecular |
88.13 g/mol |
Nombre IUPAC |
N-(aminomethylidene)methanethioamide |
InChI |
InChI=1S/C2H4N2S/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
Clave InChI |
NBCXZNNURAGSTL-UHFFFAOYSA-N |
SMILES canónico |
C(=NC=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



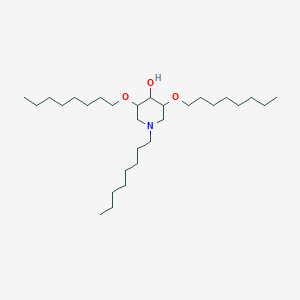
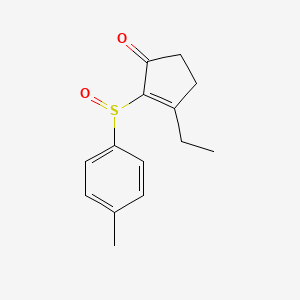
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
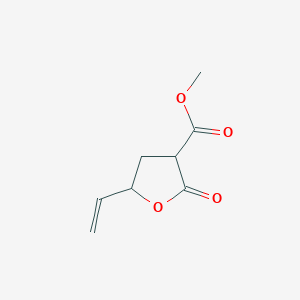
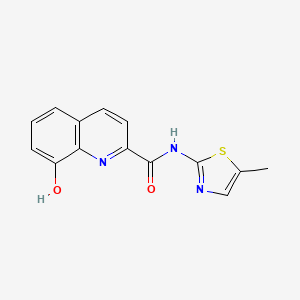
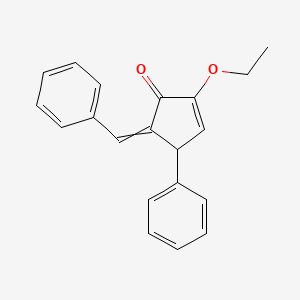
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
